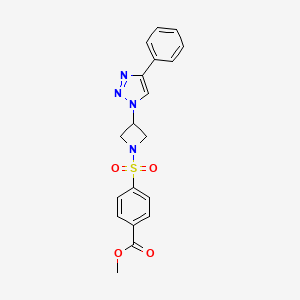

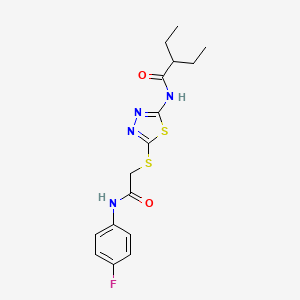

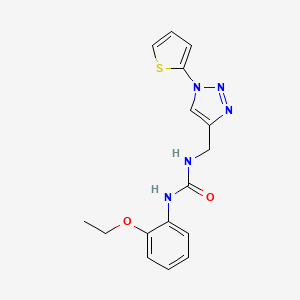

![molecular formula C16H14BrN3O3S3 B2819784 N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1103236-59-4](/img/structure/B2819784.png)

N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide” is a complex organic compound that contains several functional groups, including a bromobenzo[d]thiazol-2-yl group, a thiophen-2-ylsulfonyl group, and a pyrrolidine-2-carboxamide group .

Synthesis Analysis

While the exact synthesis method for this compound is not available, similar compounds are often synthesized using methods such as the Fiesselmann thiophene synthesis . This involves the Friedel–Crafts acylation of (hetero)arenes with easily accessible carbonyl chlorides, followed by treatment with various reagents to form the desired derivatives .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The exact structure would depend on the specific arrangement and bonding of these groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Without specific information, it’s difficult to provide a detailed analysis .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

One area of research focuses on the synthesis of related compounds and their reactivity towards various nucleophiles, aiming to produce a variety of heterocyclic derivatives. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized through coupling reactions, demonstrating the compound's potential as a precursor for generating diverse heterocyclic structures with potential biological activities (Mohareb et al., 2004). Similarly, synthesis routes involving ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates highlight the compound's versatility in generating novel structures with potential as Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).

Biological Applications

The compound and its derivatives have been investigated for various biological applications. For instance, studies on new pyridine derivatives have shown potential antimicrobial activity, indicating the compound's relevance in developing new antimicrobial agents (Patel & Agravat, 2009). This suggests that N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide could serve as a key scaffold for the design of molecules with antimicrobial properties.

Chemical Properties and Transformations

The chemical properties and transformations of related compounds have also been a subject of study, with research focusing on the synthesis of densely functionalized pyrroles and thiophenes from reactions involving zwitterions derived from imidazo[1,5-a]pyridine carbene (Cheng et al., 2010). This research demonstrates the compound's potential in contributing to the development of new materials and chemical intermediates through novel synthetic pathways.

Propiedades

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O3S3/c17-10-4-1-6-12-14(10)18-16(25-12)19-15(21)11-5-2-8-20(11)26(22,23)13-7-3-9-24-13/h1,3-4,6-7,9,11H,2,5,8H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDJTSVBKSCTNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)C=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

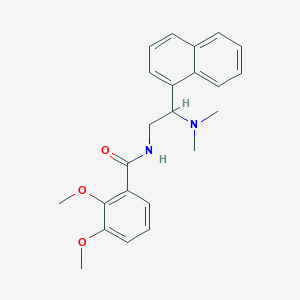

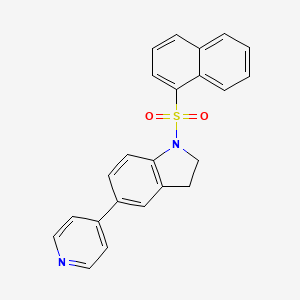

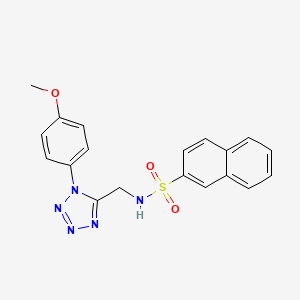

![Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2819707.png)

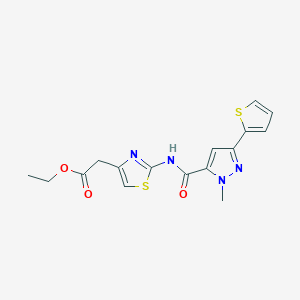

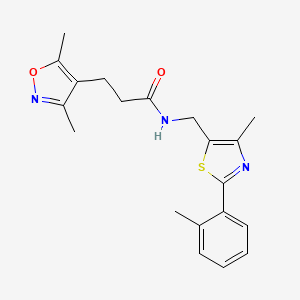

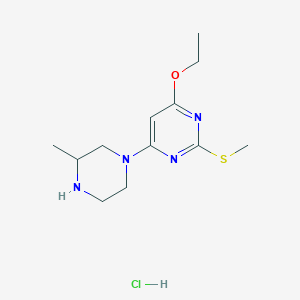

![3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2819716.png)

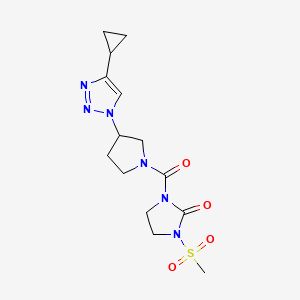

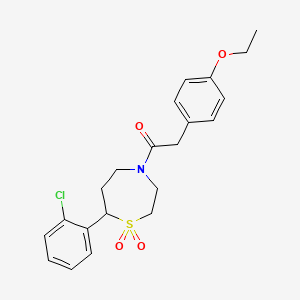

![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)